molecular formula C13H9F2NO3 B2389096 4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248357-07-3

4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid

Cat. No.: B2389096
CAS No.: 2248357-07-3
M. Wt: 265.216
InChI Key: KHUVFDQJCQVORU-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is an organic compound that features a difluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid typically involves the difluoromethylation of a pyridine derivative followed by coupling with a benzoic acid derivative. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyridine ring. This is followed by a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The coupling reactions are optimized for scalability, often employing palladium-catalyzed cross-coupling techniques .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(difluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-12(15)9-3-6-11(16-7-9)19-10-4-1-8(2-5-10)13(17)18/h1-7,12H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUVFDQJCQVORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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